SRT3109

概要

説明

作用機序

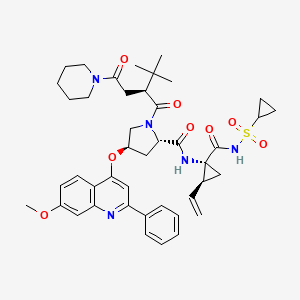

SRT3109は、ケモカイン受容体CXCR2に結合することでその効果を発揮し、その活性を阻害します . CXCR2は、好中球が炎症部位に移行することを媒介する受容体です。 CXCR2を拮抗することで、this compoundは組織への好中球の動員を防ぎ、炎症を軽減します . このメカニズムにより、this compoundは、炎症性疾患を研究し、抗炎症療法を開発する上で貴重なツールとなります .

類似の化合物との比較

This compoundは、pIC50値が8.2で、CXCR2受容体に対する高い親和性と特異性を持つ点が特徴です . CXCR2を標的とする類似の化合物には、SB225002およびSCH527123が含まれます . this compoundは、その高い効力と選択性によって区別され、研究用途における好ましい選択肢となっています .

他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!

生化学分析

Biochemical Properties

SRT3109 interacts with the CXCR2 receptor, a chemokine receptor that plays a crucial role in the chemotaxis of neutrophils . This interaction is significant in biochemical reactions as it influences the movement and function of neutrophils, which are essential components of the immune system .

Cellular Effects

In terms of cellular effects, this compound influences various types of cells, particularly neutrophils. By binding to the CXCR2 receptor, this compound can regulate neutrophil mobilization from the bone marrow . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the CXCR2 receptor . By binding to this receptor, this compound can inhibit the normal function of CXCR2, thereby affecting the chemotaxis of neutrophils .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the compound has been found to have a solubility of 10 mM in DMSO . The stability of this compound is also noteworthy, with the compound remaining stable for up to 3 years at -20°C in powder form, and for up to 6 months at -80°C in solvent .

準備方法

SRT3109の合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 この化合物は、純度が≥98%の粉末として合成および供給されることが知られています . この化合物は、粉末状で-20℃で最大3年間保存すると安定です . This compoundの工業生産方法は、おそらく機密保持の理由により、公表されていません。

化学反応の分析

SRT3109は、主にCXCR2アンタゴニストとしての役割を果たすさまざまな化学反応を起こします。 この化合物は、CXCR2と相互作用し、pIC50値が8.2でその活性を阻害することが知られています . これらの反応で使用される具体的な反応の種類、一般的な試薬、および条件は、広く文書化されていません。 この化合物は、濃度が≥100 mg/mLのDMSOに可溶であることが知られています .

科学研究アプリケーション

This compoundは、特にケモカイン媒介疾患の研究において、科学研究で広く使用されています . その主な用途は、CXCR2アンタゴニストとしてであり、炎症と免疫応答に関連する研究において価値があります . この化合物は、in vitroおよびin vivoのさまざまな研究で使用され、CXCR2が好中球の動員と組織炎症において果たす役割を理解してきました . さらに、this compoundは、過剰な好中球の動員と炎症を伴う疾患に対する潜在的な治療薬の開発に使用されています .

科学的研究の応用

SRT3109 is extensively used in scientific research, particularly in the study of chemokine-mediated diseases . Its primary application is as a CXCR2 antagonist, making it valuable in research related to inflammation and immune response . The compound has been used in various in vitro and in vivo studies to understand the role of CXCR2 in neutrophil mobilization and tissue inflammation . Additionally, this compound is used in the development of potential therapeutic agents for diseases involving excessive neutrophil recruitment and inflammation .

類似化合物との比較

SRT3109 is unique in its high affinity and specificity for the CXCR2 receptor, with a pIC50 value of 8.2 . Similar compounds that also target CXCR2 include SB225002 and SCH527123 . this compound is distinguished by its higher potency and selectivity, making it a preferred choice in research applications .

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

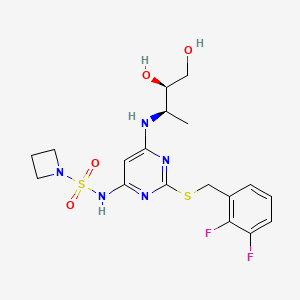

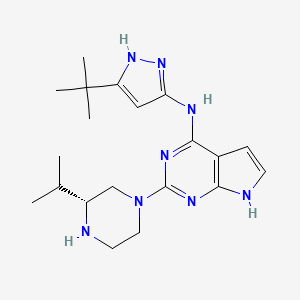

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659631 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-71-0 | |

| Record name | AZD-5122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using a carbon-14 labeled version of AZD5122 in the research?

A1: Researchers synthesized [(14)C]AZD5122, a version of the drug where a carbon atom in the pyrimidine ring is replaced with its radioactive isotope, carbon-14. [] This modification allowed them to conduct a microtracer study. In this type of study, a very small dose of the radioactive drug is administered alongside a standard dose of the non-radioactive drug. This technique helps determine the absolute oral bioavailability of AZD5122. By tracking the radioactive signal from [(14)C]AZD5122 in the body, scientists can accurately measure how much of the orally administered drug reaches the bloodstream compared to the intravenously administered dose. This information is crucial for understanding the drug's pharmacokinetic profile in humans. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

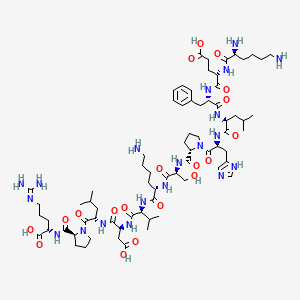

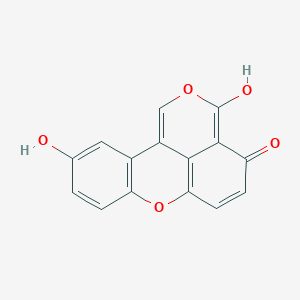

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)